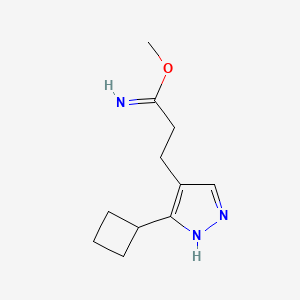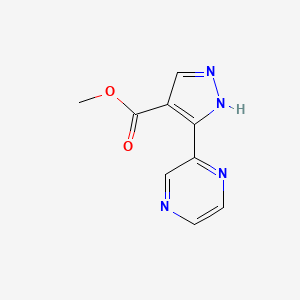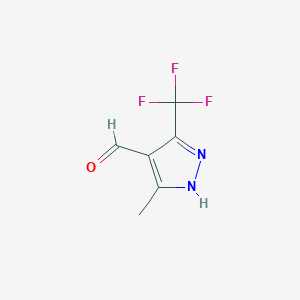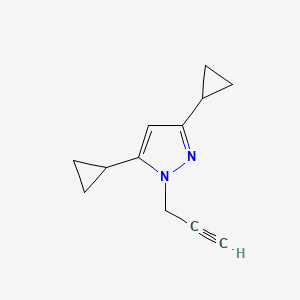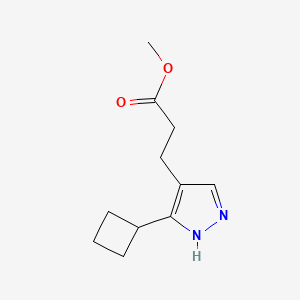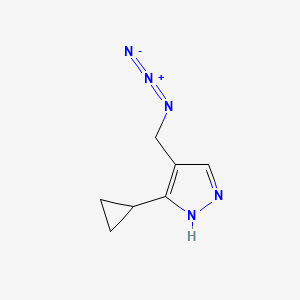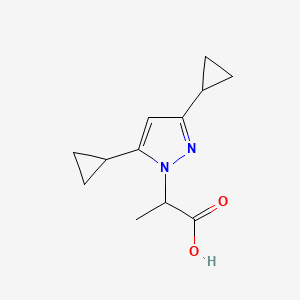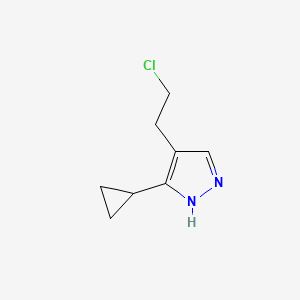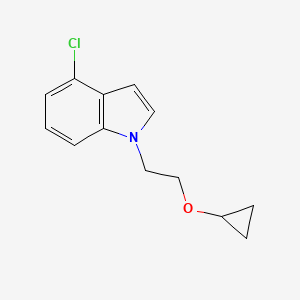
4-氯-1-(2-环丙氧基乙基)-1H-吲哚
描述
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole (4-CECI) is an indole derivative that has been investigated for its potential applications in synthetic organic chemistry and scientific research. 4-CECI is a member of the indole family of compounds and is structurally similar to other indole derivatives such as indole-3-carbinol and indole-3-acetic acid. 4-CECI is a valuable synthetic intermediate for the preparation of a wide range of compounds, and its use in scientific research is growing.
科学研究应用
合成和结构分析
合成和阐明:吲哚衍生物,包括与4-氯-1-(2-环丙氧基乙基)-1H-吲哚在结构上相关的化合物,已通过各种化学过程合成。例如,合成4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺涉及在干二氯甲烷中搅拌特定前体化合物,然后冷却并加入其他试剂。该化合物通过光谱技术进行表征,并通过单晶X射线衍射研究进行确认,突显了吲哚核在具有生物活性的分子中的重要性(Geetha et al., 2019)。
一锅法合成:使用钯-二羟基三苯基膦催化剂从易得的前体合成4-氯吲哚展示了一个正交选择性的Sonogashira偶联和环化过程。这种方法展示了吲哚衍生物,包括4-氯-1-(2-环丙氧基乙基)-1H-吲哚的高效合成途径,促进了二取代吲哚的发展(Yamaguchi & Manabe, 2014)。
生物应用和潜在治疗
CB1的变构调节:某些吲哚衍生物,如5-氯-3-乙基-N-(4-(哌啶-1-基)苯乙基)-1H-吲哚-2-甲酰胺,已被确定为大麻素类型1受体(CB1)的变构调节剂。吲哚-2-甲酰胺中的结构修饰揭示了CB1的变构调节的关键要求,为新治疗剂的开发提供了见解(Khurana et al., 2014)。
抗炎药物:涉及吲哚基团的合成香豆素衍生物旨在抗炎活性,为制备具有潜在治疗益处的化合物提供了一种方法。这项研究强调了吲哚衍生物的多样生物性质及其在药物化学中的相关性(Rehman, Saini, & Kumar, 2022)。
属性
IUPAC Name |
4-chloro-1-(2-cyclopropyloxyethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-2-1-3-13-11(12)6-7-15(13)8-9-16-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBOJXUUKIKICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCN2C=CC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



